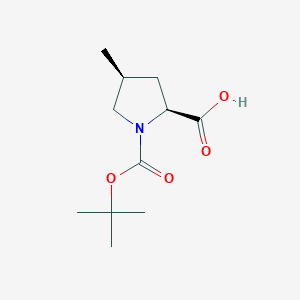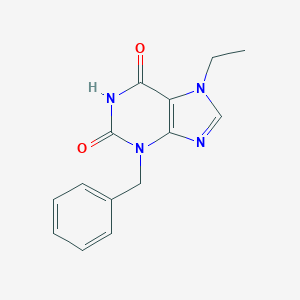![molecular formula C22H25BrNP B151396 [3-(Methylamino)propyl]triphenylphosphonium Bromide CAS No. 145126-87-0](/img/structure/B151396.png)
[3-(Methylamino)propyl]triphenylphosphonium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methylamino)propyl]triphenylphosphonium Bromide is a quaternary phosphonium salt with the molecular formula C22H25BrNP. This compound is characterized by the presence of a triphenylphosphonium group attached to a (3-(methylamino)propyl) chain. It is commonly used in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(methylamino)propyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the introduction of methylamine. The reaction is carried out in a solvent such as toluene or methanol under reflux conditions. The general steps are as follows:
Formation of (3-bromopropyl)triphenylphosphonium bromide:
Introduction of Methylamine:
Industrial Production Methods: Industrial production of (3-(methylamino)propyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions: [3-(Methylamino)propyl]triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Wittig Reactions: It can be used as a precursor for the synthesis of ylides, which are intermediates in the Wittig reaction for the formation of alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide, cyanide, or alkoxide ions for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Alkenes: Through Wittig reactions, alkenes are produced as major products.
科学的研究の応用
[3-(Methylamino)propyl]triphenylphosphonium Bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
作用機序
The mechanism of action of (3-(methylamino)propyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into the mitochondria due to its lipophilic nature and positive charge. Once inside the mitochondria, it can disrupt mitochondrial function, leading to cell death in cancer cells. This selective accumulation is due to the higher transmembrane potential in cancer cell mitochondria compared to normal cells .
類似化合物との比較
(3-Aminopropyl)triphenylphosphonium bromide: Similar structure but with an amino group instead of a methylamino group.
(3-Dimethylamino)propyl)triphenylphosphonium bromide: Contains a dimethylamino group instead of a methylamino group.
Uniqueness:
特性
CAS番号 |
145126-87-0 |
|---|---|
分子式 |
C22H25BrNP |
分子量 |
414.3 g/mol |
IUPAC名 |
3-(methylamino)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17,23H,11,18-19H2,1H3;1H/q+1;/p-1 |
InChIキー |
COPZBGVEAWELFU-UHFFFAOYSA-M |
SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
正規SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)


